![molecular formula C12H15N3S B1372811 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine CAS No. 1086385-86-5](/img/structure/B1372811.png)
5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine
Overview
Description
The compound “5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine” is a thiadiazole derivative. Thiadiazoles are a class of organic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The “4-Tert-butylphenyl” part of the name suggests the presence of a phenyl (benzene) ring with a tert-butyl group attached at the 4-position .
Chemical Reactions Analysis
Thiadiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, reductions, and cross-coupling reactions .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : New synthesis methods for 5-amino-1,3,4-thiadiazole-2-thiol and 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives have been developed, demonstrating the efficiency of ultrasound in these reactions. These methods offer an alternative to conventional synthesis techniques (Erdogan, 2018).
- Crystal Structure : Compounds like 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, similar in structure to the queried compound, have been studied for their crystal structure, providing insights into the crystalline forms of such chemicals (叶姣 et al., 2015).
Biological and Chemical Activities
- Anticancer Activity : Derivatives of thiadiazole, like N-benzylidene-5-phenyl-1, 3, 4-thiadiazol-2-amine, have shown significant anticancer activity in studies, highlighting the potential of thiadiazole compounds in cancer treatment (Naskar et al., 2015).
- DNA Interactions : Thiadiazoles like 5-[substituted]-1, 3, 4-thiadiazol-2-amines have been synthesized and their interactions with DNA analyzed, demonstrating their potential in therapeutic drug development due to their strong DNA binding abilities (Shivakumara & Krishna, 2021).
Chemical Properties and Reactions
- Fungicidal Activities : Certain thiadiazole derivatives have shown moderate to good fungicidal activities, indicating their potential use in agricultural or antifungal applications (Mao et al., 2012).
- Ring Opening Reactions : Studies on the ring-opening reactions of thiadiazole compounds provide valuable insights into their reactivity and potential applications in various chemical synthesis processes (Remizov et al., 2019).
Applications in Chromatography
- HPLC Stationary Phase : A para-tert-butylcalix[4]arene column containing thiadiazole functional groups has been used for the separation of various compounds in high-performance liquid chromatography (HPLC), demonstrating the utility of thiadiazole derivatives in chromatography (Hu et al., 2012).
Mechanism of Action
Target of Action
Similar compounds such as 5-[4-tert-butylphenylsulfanyl]-2,4-quinazolinediamine have been reported to target dihydrofolate reductase, a key enzyme involved in the synthesis of nucleotides .
Biochemical Pathways
For instance, 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole has been used as a hole-blocking material in the fabrication of multilayer polymer light-emitting diodes .
Result of Action
For instance, 4-tert-Butylphenyl salicylate has been reported to possess anti-inflammatory activity .
Future Directions
The future directions for research on “5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine” would likely depend on its properties and potential applications. Thiadiazoles are a class of compounds with diverse biological activities, so it’s possible that this compound could have interesting biological or medicinal properties .
properties
IUPAC Name |
5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-12(2,3)9-6-4-8(5-7-9)10-14-11(13)15-16-10/h4-7H,1-3H3,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTRRQKJAQTEEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=NS2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675431 | |
Record name | 5-(4-tert-Butylphenyl)-1,2,4-thiadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine | |
CAS RN |
1086385-86-5 | |
Record name | 5-(4-tert-Butylphenyl)-1,2,4-thiadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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